Methyl 2-amino-3-(2-methylphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(2-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propanoic acid and features an amino group and a methylphenyl group attached to the propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(2-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-(2-methylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the methylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl 2-amino-3-(2-chlorophenyl)propanoate
- Methyl 2-amino-3-(2-bromophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(2-methylphenyl)propanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3-(2-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBUUKZTWGWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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